Product packaging for Conduritol aziridine(Cat. No.:CAS No. 123788-61-4)

Conduritol aziridine

Cat. No.: B054539
CAS No.: 123788-61-4
M. Wt: 161.16 g/mol
InChI Key: UVCVKSCVWUWBRS-UZAAGFTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conduritol aziridine is a highly specific, mechanism-based irreversible inhibitor of glycosidase enzymes. This unique compound functions as a covalent active-site-directed inhibitor, where its strained aziridine ring undergoes nucleophilic attack by the catalytic carboxylate residue within the enzyme's active site. This reaction results in the formation of a stable, covalent ester bond, permanently inactivating the enzyme. This mechanism makes it an invaluable chemical tool for elucidating the structure and catalytic mechanisms of β-glucosidases and other retaining glycosidases. Researchers utilize this compound for mapping enzyme active sites, studying glycosidase function in biological processes, and validating glycosidases as therapeutic targets. Its high selectivity and irreversible nature also make it a critical reagent in the development of activity-based probes (ABPs) for profiling glycosidase expression and activity in complex proteomes. This compound is essential for fundamental biochemical research, enzymology studies, and investigations into lysosomal storage disorders, glycosphingolipid metabolism, and carbohydrate-based signal transduction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B054539 Conduritol aziridine CAS No. 123788-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123788-61-4

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(1R,2S,3R,4R,5S,6S)-7-azabicyclo[4.1.0]heptane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11NO4/c8-3-1-2(7-1)4(9)6(11)5(3)10/h1-11H/t1-,2+,3-,4-,5+,6+/m0/s1

InChI Key

UVCVKSCVWUWBRS-UZAAGFTCSA-N

SMILES

C12C(N1)C(C(C(C2O)O)O)O

Isomeric SMILES

[C@H]12[C@H](N1)[C@@H]([C@H]([C@@H]([C@H]2O)O)O)O

Canonical SMILES

C12C(N1)C(C(C(C2O)O)O)O

Synonyms

1,2-dideoxy-1,2-epimino-myo-inositol
1,2-dideoxy-1,2-iminoinositol
conduritol aziridine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Conduritol Aziridine and Analogues

Established Synthetic Pathways for Conduritol Aziridine (B145994) Scaffolds

Syntheses from Natural Product Precursors (e.g., Conduritol B, myo-Inositol)

The utilization of readily available natural products as starting materials presents an economical and practical approach to complex molecule synthesis. Both Conduritol B and myo-inositol have served as key precursors for the synthesis of conduritol aziridine.

One established route commences with the natural product conduritol B. universiteitleiden.nl This pathway involves the perbenzylation of conduritol B, followed by epoxidation to yield the fully protected conduritol B epoxide. universiteitleiden.nl Subsequent nucleophilic opening of the epoxide ring with an azide (B81097) source, followed by mesylation of the resulting hydroxyl group, sets the stage for an intramolecular cyclization. A Staudinger-type ring closure ultimately affords the desired conduritol B aziridine after a final debenzylation step. universiteitleiden.nl

Alternatively, myo-inositol, a ubiquitous cyclitol, provides another viable starting point for the synthesis of this compound. universiteitleiden.nlnih.gov A synthetic sequence starting from myo-inositol can be manipulated to produce key intermediates, which can then be converted to a mixture of azides. universiteitleiden.nl These azido-alcohols can then be transformed into the corresponding aziridine through a Staudinger reaction. universiteitleiden.nl The synthesis of this compound (1,2-dideoxy-1,2-epimino-myo-inositol) from myo-inositol has been reported as a new mechanism-based glucosidase inactivator. nih.gov

Table 1: Synthesis of this compound from Natural Precursors
PrecursorKey Intermediate(s)Key ReactionsFinal Product
Conduritol BProtected Conduritol B epoxide, Azido-alcoholPerbenzylation, Epoxidation, Epoxide ring-opening with azide, Mesylation, Staudinger ring-closure, DebenzylationConduritol B aziridine
myo-InositolProtected inositol (B14025) derivatives, Azido-alcoholsProtective group manipulations, Functional group interconversions, Azide introduction, Staudinger reactionThis compound

Epoxide Ring-Opening and Azidation Routes

A prevalent and reliable strategy for the formation of the aziridine ring on the conduritol scaffold involves the ring-opening of a precursor epoxide with an azide nucleophile, followed by cyclization. This method allows for a high degree of regio- and stereocontrol.

The synthesis often begins with a protected conduritol B epoxide. nih.gov The epoxide ring is then subjected to nucleophilic attack by an azide source, such as sodium azide. This azidolysis reaction is typically highly regioselective, with the azide attacking one of the two electrophilic carbons of the epoxide. The outcome of this ring-opening is the formation of a trans-azido alcohol. nih.gov Subsequent functional group manipulation, followed by a ring-closing reaction, such as the Staudinger reaction, converts the azido (B1232118) alcohol into the corresponding aziridine. universiteitleiden.nl This approach has been systematically studied to allow for the synthesis of various aminoinositols and their diamino derivatives. nih.gov The choice of reagents and the design of the reaction sequence are crucial for achieving chemoselectivity, especially when dealing with multiple functional groups. nih.gov

Direct Aziridination Strategies of Unsaturated Cyclitols

Direct aziridination of the double bond in an unsaturated cyclitol, such as a conduritol derivative, offers a more direct and atom-economical route to the desired aziridine. While methodologies for direct and stereoselective aziridination of alkenes are less common compared to epoxidation, several effective strategies have been developed. nih.gov

One such approach utilizes 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one as a nitrogen donor for the direct aziridination of various cyclohexenol (B1201834) derivatives. nih.gov This method has been shown to be effective for the stereoselective aziridination of a partially protected conduritol derivative, affording the corresponding β-aziridine in good yield. nih.gov The diastereoselectivity of this reaction is influenced by the presence and orientation of neighboring hydroxyl groups, which can direct the aziridination through hydrogen bonding, as well as by steric hindrance. nih.gov For instance, the aziridination of a partially protected conduritol afforded the β-aziridine in 66% yield. nih.gov In contrast, a fully benzylated conduritol derivative was unreactive under the same conditions, highlighting the importance of the free hydroxyl groups in directing the reaction. nih.gov

Regio- and Stereoselective Synthesis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the regio- and stereochemical outcome of the aziridination reaction is of paramount importance.

Controlled Aziridine Ring Formation

The formation of the aziridine ring in a controlled manner is a key challenge in the synthesis of this compound derivatives. The relative orientation of the substituents on the cyclohexane (B81311) ring can significantly influence the stereochemical outcome of the aziridination.

In the context of epoxide ring-opening routes, the stereochemistry of the aziridine is predetermined by the stereochemistry of the starting epoxide and the SN2 nature of the nucleophilic attack by the azide. This leads to a trans relationship between the newly introduced amino group and the adjacent hydroxyl group. Subsequent inversion of the hydroxyl group can then provide access to the cis-isomer. nih.gov

For direct aziridination methods, the stereochemical outcome is often governed by the directing effects of nearby functional groups. As mentioned earlier, allylic or homoallylic hydroxyl groups can direct the incoming aziridinating agent to one face of the double bond through hydrogen bonding, leading to a high degree of diastereoselectivity. nih.gov Steric hindrance also plays a crucial role, with the aziridinating agent preferentially attacking the less hindered face of the alkene. nih.gov

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific diastereomers and enantiomers of this compound is crucial for studying their interactions with biological targets. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective synthesis is often achieved by utilizing substrate-controlled reactions where the existing stereocenters in the cyclitol precursor direct the stereochemical outcome of the aziridination. For example, the direct aziridination of a partially protected conduritol derivative with 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one resulted in the formation of the β-aziridine with high diastereoselectivity. nih.gov

Enantioselective approaches aim to produce a single enantiomer of the desired this compound. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. For instance, an enantiomerically pure 1-amino-1-deoxy-myo-inositol has been synthesized starting from an achiral precursor, p-benzoquinone. lookchem.com A key step in this synthesis is a kinetic resolution of a conduritol B tetraacetate using a palladium catalyst with a chiral ligand, which provides access to a conduritol B derivative in high enantiomeric excess. This enantiopure intermediate is then converted to the corresponding epoxide, which undergoes regioselective opening with azide to ultimately yield the enantiomerically pure aminoinositol. lookchem.com

Table 2: Stereoselective Aziridination of a Conduritol Derivative
SubstrateAziridinating AgentConditionsProductYieldDiastereoselectivity
Partially protected conduritol3-amino-2-(trifluoromethyl)quinazolin-4(3H)-oneNot specifiedβ-aziridine derivative66%High (specific dr not reported)

Derivatization and Chemical Functionalization of the Aziridine Moiety

The chemical modification of the aziridine ring in this compound and its analogues is a critical strategy for tuning their biological properties and developing them into sophisticated tools for biochemical research. These modifications primarily focus on the nitrogen atom of the aziridine, allowing for the introduction of various substituents that can modulate reactivity, specificity, and cellular permeability, or enable detection and visualization of the molecule's interactions with its biological targets.

N-Alkylation Strategies for Modulated Biological Activity

The introduction of alkyl groups onto the nitrogen atom of the this compound scaffold has been shown to significantly influence its potency and specificity as an inhibitor of glycosidases. N-alkylation can enhance the hydrophobic character of the molecule, potentially improving its ability to cross cell membranes and interact with the active sites of target enzymes.

Research has demonstrated the successful synthesis of N-alkylated this compound derivatives, such as N-hexyl and N-octyl analogues. researchgate.net These compounds have been identified as potent and specific covalent inactivators of human β-glucocerebrosidase (GBA1). researchgate.netrsc.org The synthesis of these N-alkylated derivatives typically involves a multi-step process starting from readily available precursors like myo-inositol. researchgate.net The N-octyl this compound, in particular, has shown promise as a specific covalent inactivator of GBA1 within living cells, highlighting the potential of N-alkylation to generate cell-permeable inhibitors. researchgate.netrsc.org

However, the N-alkylation of the aziridine ring can present synthetic challenges. The stability of the aziridine ring under various reaction conditions is a key consideration. For instance, attempts to alkylate the aziridine with certain fragments, such as a C2-azido-linker, have been met with difficulties due to the instability of the aziridine or side reactions involving the alkylating agent. chemrxiv.org Successful alkylation often requires mild reaction conditions to preserve the strained aziridine ring. One effective method involves the use of a non-nucleophilic base like potassium carbonate in conjunction with 18-crown-6 (B118740) to facilitate the reaction. chemrxiv.org

Table 1: Examples of N-Alkylated this compound Analogues and their Biological Significance

Compound NameN-SubstituentBiological TargetSignificance
N-hexyl this compoundHexylβ-glucocerebrosidase (GBA1)Potent covalent inactivator
N-octyl this compoundOctylβ-glucocerebrosidase (GBA1)Potent and specific cell-permeable covalent inactivator

Incorporation of Reporter Tags for Probe Development

The functionalization of this compound and its analogues with reporter tags, such as fluorescent dyes, transforms these molecules into powerful probes for studying enzyme function and localization in biological systems. These activity-based probes (ABPs) are designed to covalently bind to the active site of a target enzyme, allowing for its detection and visualization.

The development of fluorescently labeled cyclitol aziridines has enabled the selective labeling and imaging of glycosidases within cells. whiterose.ac.uk For example, fluorescent β-D-arabinofuranosyl cyclitol aziridine probes have been shown to potently and selectively label the non-lysosomal β-glucosylceramidase (GBA2) both in laboratory settings and within cells. whiterose.ac.uk This selective labeling allows for the visualization of the enzyme's subcellular localization using fluorescence microscopy. whiterose.ac.uk

The design of these probes involves attaching a fluorescent reporter tag to the this compound scaffold. The point of attachment and the nature of the linker are critical to ensure that the probe retains its ability to bind to the target enzyme. The covalent and irreversible nature of the bond formed between the aziridine probe and the active site nucleophile of the enzyme is a key feature that facilitates robust labeling. whiterose.ac.uk

The use of such probes has been instrumental in distinguishing between different glycosidases with similar substrate specificities. For instance, co-staining experiments using a fluorescent cyclitol aziridine probe for GBA2 and an antibody for the lysosomal β-glucosylceramidase (GBA1) have demonstrated the distinct subcellular localizations of these two enzymes. whiterose.ac.uk This ability to visualize specific enzyme activity in a cellular context provides valuable insights into their physiological and pathological roles. whiterose.ac.uk The development of this compound-based probes with various reporter tags continues to be an active area of research, with the potential to yield new tools for disease diagnosis and drug development.

Enzymatic Target Identification and Mechanistic Elucidation of Conduritol Aziridine

Mechanism-Based Enzyme Inactivation by Conduritol Aziridine (B145994)

Conduritol aziridine functions as a mechanism-based inactivator, a class of inhibitors that are unreactive until they are catalytically converted to a reactive form by the target enzyme. This targeted activation leads to a highly specific and often irreversible inhibition of the enzyme.

Irreversible Covalent Modification of Glycosidases

This compound and its derivatives are known to act as irreversible inhibitors of retaining glycosidases. universiteitleiden.nloup.com The inactivation process involves the formation of a stable covalent bond between the inhibitor and a key amino acid residue within the enzyme's active site. oup.comacs.org This covalent modification permanently disables the enzyme's catalytic machinery. The aziridine ring, a three-membered ring containing a nitrogen atom, is the key functional group responsible for this covalent interaction. oup.comnih.gov When the enzyme binds to this compound, the catalytic residues in the active site facilitate the opening of the strained aziridine ring. This is typically achieved through protonation by a general acid catalyst within the active site. oup.comresearchgate.net The protonated aziridine becomes a highly reactive electrophile, which is then susceptible to nucleophilic attack by a nearby amino acid residue, usually a glutamate (B1630785) or aspartate, that functions as the catalytic nucleophile. oup.comnih.gov This attack results in the formation of a stable covalent adduct, effectively and irreversibly inactivating the enzyme. acs.orgnih.gov Evidence for this irreversible inactivation comes from experiments showing that enzyme activity cannot be restored by simple dilution of the inactivated enzyme into a solution containing the substrate. nih.gov

Mimicry of Koshland Double-Displacement Mechanism Intermediates

Retaining glycosidases operate through a Koshland double-displacement mechanism, a two-step process that involves the formation of a covalent glycosyl-enzyme intermediate. oup.comnih.govnih.gov this compound's efficacy as an inhibitor stems from its ability to mimic the transition states and intermediates of this catalytic cycle. nih.govnih.gov

In the first step of the normal enzymatic reaction, the glycosidic bond of the substrate is cleaved, and a covalent bond is formed between the anomeric carbon of the sugar and the enzyme's catalytic nucleophile. nih.gov This creates a glycosyl-enzyme intermediate. In the second step, a water molecule, activated by a general base catalyst, attacks the anomeric carbon, displacing the catalytic nucleophile and releasing the sugar with a retained anomeric configuration. oup.comnih.gov

This compound is designed to hijack this mechanism. nih.gov Its structure resembles the natural substrate, allowing it to bind to the active site. Once bound, the enzyme's catalytic machinery initiates what it perceives as the first step of catalysis. The general acid catalyst protonates the aziridine nitrogen, making the pseudoanomeric carbon highly electrophilic and mimicking the oxocarbenium ion-like transition state. oup.comnih.gov This prompts the catalytic nucleophile to attack, not a glycosidic bond, but the activated aziridine ring. nih.gov This attack leads to the opening of the ring and the formation of a stable, covalent adduct between the inhibitor and the enzyme. nih.gov Because this adduct is much more stable than the natural glycosyl-enzyme intermediate and cannot be hydrolyzed by water in the second step of the catalytic cycle, the enzyme is irreversibly inactivated. nih.gov

Specific Glycosidase Family Interactions

The structural features of this compound allow for specific interactions with different families of glycosidases, exhibiting varying degrees of selectivity.

Inhibition of Retaining Alpha- and Beta-Glucosidases

This compound has been demonstrated to be an effective mechanism-based inactivator for both retaining α- and β-glucosidases. oup.comacs.orgnih.gov This dual reactivity is attributed to the pseudosymmetry of the conduritol ring structure, which allows it to be recognized by the active sites of both types of enzymes. acs.orgnih.gov

For β-glucosidases, such as the one from Alcaligenes faecalis, this compound acts as an inactivator following pseudo-first-order kinetics. nih.gov Similarly, it inactivates the α-glucosidase from yeast. oup.comnih.gov The inactivation constants (Ki and ki) have been determined for both enzymes, indicating a modest but definite potency. nih.gov The slightly higher inactivation rate constant observed for the α-glucosidase suggests a somewhat greater activity against this particular enzyme. oup.comresearchgate.net The irreversible nature of this inhibition is confirmed by the inability to restore enzyme function upon dilution. nih.gov

The mechanism of inactivation for both enzyme types follows the pathway of covalent modification within the active site, as described previously. oup.comacs.org The enzyme's catalytic nucleophile attacks the activated aziridine ring, leading to permanent inactivation. oup.com

Differential Selectivity Towards Human Glucocerebrosidases (GBA1, GBA2, GBA3)

Humans possess three main glucocerebrosidases (GCases): the lysosomal GBA1, the non-lysosomal GBA2, and the cytosolic GBA3. rsc.orgusask.ca These enzymes are all retaining β-glucosidases. universiteitleiden.nl Deficiencies in GBA1 are linked to Gaucher disease. usask.cauniversiteitleiden.nl this compound and its derivatives have been investigated for their potential to selectively target these enzymes.

Studies have shown that N-alkylated conduritol aziridines can be potent and specific inactivators of GBA1. rsc.orgresearchgate.net By adding hydrophobic alkyl chains to the nitrogen of the aziridine ring, researchers aimed to mimic the lipid portion of GBA1's natural substrate, glucosylceramide, thereby increasing affinity and selectivity for this enzyme. rsc.org Indeed, N-octyl this compound was found to be a highly efficient and selective inactivator of intracellular GBA1. rsc.orgresearchgate.net

Conversely, this compound itself shows high selectivity for GBA1 over GBA2 and GBA3. rsc.org While cyclophellitol (B163102) aziridine, a related compound, can inhibit GBA1, GBA2, and GBA3, certain N-substituted conduritol aziridines demonstrate a clear preference for GBA1. acs.orguniversiteitleiden.nlresearchgate.net For instance, N-octyl this compound showed high specificity for GBA1, with much lower activity against GBA2 and GBA3. rsc.orgresearchgate.net This differential selectivity is crucial for the development of specific molecular probes to study the function of individual GCase enzymes. Some novel this compound derivatives have shown remarkable selectivity, with one compound being approximately 17,000-fold more selective for GBA1 over a bacterial GBA2. usask.ca

Inactivation of Human Glucocerebrosidases by this compound Derivatives
CompoundTarget EnzymeInhibition TypeSelectivity
N-octyl this compoundGBA1Covalent inactivatorHighly selective over GBA2 and GBA3
This compoundGBA1Covalent inactivatorHigh selectivity for GBA1 over GBA2/GBA3
AK2 (novel derivative)GBA1Time-dependent inactivator~17,000-fold selective over bacterial GBA2
AK4 (carboxamide derivative)GBA1Competitive inhibitorSelective competitive inhibitor for GBA1 vs. inactivator for GBA2

Interactions with Other Glycosyl Hydrolases (e.g., Arabinofuranosidases, Xylanases)

The application of this compound and its structural analogs extends beyond glucosidases to other glycosyl hydrolases. By modifying the core structure, researchers can create probes that target different enzyme families. For example, xylobiose-configured aziridines have been designed as the first activity-based probes for retaining endoglycosidases, emulating the structure of xylan, a major component of plant biomass. acs.org These probes are intended to target enzymes like xylanases. acs.orgnih.gov

Furthermore, differently configured cyclophellitol-aziridines, which share the core reactive aziridine-on-a-cyclohexane-ring motif with this compound, have been successfully developed to detect a wide array of active retaining glycosidases. nih.gov These include α-L-arabinofuranosidases, among others. nih.gov The development of β-L-arabinofurano-cyclitol aziridines has provided covalent inhibitors and activity-based probes for retaining β-L-arabinofuranosidases. nih.gov These probes react with the active site nucleophile of these enzymes to form a stable covalent bond, demonstrating the versatility of the aziridine-functionalized cyclitol scaffold for targeting a broad range of glycosyl hydrolases. nih.gov

Identification of Catalytic Nucleophiles

This compound and its derivatives serve as invaluable chemical tools for the identification and study of catalytic nucleophiles within the active sites of glycosidase enzymes. As mechanism-based inactivators, they form a covalent bond with a key catalytic residue, allowing for its subsequent identification. nih.govnih.gov

Probing Enzyme Active Site Residues

This compound is a mechanism-based inactivator that leverages the catalytic machinery of retaining glycosidases for its function. nih.govuniversiteitleiden.nl The inactivation process is initiated within the enzyme's active site where an acidic residue protonates the aziridine nitrogen. This activation facilitates a nucleophilic attack by a nearby catalytic residue on one of the aziridine's carbons, leading to the opening of the strained ring and the formation of a stable, covalent bond between the inhibitor and the enzyme. researchgate.netoup.com This irreversible inactivation effectively labels the participating nucleophilic residue. nih.gov

Synthesized from myo-inositol, this compound has demonstrated efficacy in inactivating both β-glucosidases, such as the one from Alcaligenes faecalis, and α-glucosidases, like that from yeast. nih.gov This dual activity is attributed to the pseudosymmetrical structure of the conduritol ring. nih.gov

Further research has focused on modifying the this compound scaffold to enhance potency and selectivity for specific enzyme targets. A significant strategy involves the attachment of hydrophobic alkyl groups to the aziridine nitrogen. rsc.org This modification is designed to mimic the lipid portion of natural substrates like glucosylceramide, thereby increasing the inhibitor's affinity for the target enzyme's active site. rsc.orgrsc.org For instance, N-alkylated conduritol aziridines have been developed as highly potent and specific inactivators of human lysosomal β-glucocerebrosidase (GBA1), an enzyme implicated in Gaucher disease. rsc.orgrsc.orgusask.ca The enhanced affinity and specific covalent binding of these derivatives make them powerful probes for studying GBA1 in complex biological systems. rsc.orgnih.gov

Table 1: Probing of Glycosidase Active Sites with this compound Derivatives

Enzyme Target Inhibitor Observed Effect Kinetic Constants Reference(s)
β-glucosidase (Alcaligenes faecalis) This compound Irreversible inactivation K_i_ = 3.0 mM, k_i_ = 0.077 min⁻¹ nih.gov
α-glucosidase (Yeast) This compound Irreversible inactivation K_i_ = 9.5 mM, k_i_ = 0.39 min⁻¹ nih.gov
β-glucosidase (Abg) This compound Covalent inactivator Not specified rsc.org
Human β-glucocerebrosidase (GBA1) N-octyl this compound Potent, specific covalent inactivator Low nanomolar concentrations rsc.orgrsc.org
Human β-glucocerebrosidase (GBA1) N-alkyl conduritol aziridines Time-dependent inactivators k_inact_/K_I_ = 84 ± 8 µM⁻¹ min⁻¹ usask.ca

Characterization of Covalent Adducts in Enzyme Complexes

The definitive identification of a catalytic nucleophile relies on the characterization of the covalent adduct formed between the enzyme and the inactivator. mdpi.com In the case of this compound, the reaction with a nucleophilic amino acid residue in the enzyme's active site results in a stable enzyme-inhibitor complex. oup.com The structural and chemical nature of this adduct provides direct evidence of the specific residue involved in catalysis.

Two primary analytical techniques are employed to characterize these covalent adducts: mass spectrometry and X-ray crystallography. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS) is used to confirm the formation of a covalent bond and to identify the modified amino acid. mdpi.com In a typical workflow, the enzyme is incubated with the this compound inhibitor and then analyzed using intact protein MS. A detectable increase in the protein's mass, corresponding to the mass of the inhibitor, confirms covalent modification. mdpi.comnih.gov To pinpoint the exact site of modification, the adducted protein is subjected to proteolytic digestion, breaking it into smaller peptides. This peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). The fragment ions containing the covalently attached inhibitor will show a specific mass shift, allowing for the precise identification of the labeled amino acid residue. mdpi.com

X-ray Crystallography provides a three-dimensional, atomic-level view of the inhibitor bound within the enzyme's active site. researchgate.net Researchers crystallize the enzyme-inhibitor complex and analyze the resulting diffraction pattern. The generated electron density map reveals the precise location and orientation of the inhibitor and shows the covalent linkage to a specific amino acid side chain. nih.govacs.org For example, structural analyses of β-L-arabinofuranosidases complexed with cyclophellitol aziridine (a related compound) have shown a clear covalent thioether bond between the inhibitor and an active site cysteine nucleophile. nih.govacs.org Such studies provide unambiguous evidence of the catalytic nucleophile and offer insights into the binding interactions that confer inhibitor specificity. researchgate.net

Table 2: Characterization of Covalent Adducts with Aziridine-Based Inhibitors

Enzyme Inhibitor Catalytic Nucleophile Identified Characterization Method(s) Reference(s)
Human acid-β-glucosidase (GCase) Conduritol B Epoxide* Aspartate/Glutamate (initially), later corrected X-ray Crystallography oup.comresearchgate.net
Bacteroides thetaiotaomicron β-L-arabinofuranosidase (BtGH146) β-L-arabinofuranosyl cyclophellitol aziridine** Cysteine (C416) X-ray Crystallography, Mass Spectrometry nih.gov
Bifidobacterium longum β-L-arabinofuranosidase (HypBA1) β-L-arabinofuranosyl cyclophellitol aziridine** Cysteine (C417) X-ray Crystallography, Mass Spectrometry nih.gov
Human β-glucocerebrosidase (GBA1) N-acyl cyclophellitol aziridine** Not explicitly stated X-ray Crystallography nih.gov

\Conduritol B Epoxide is the epoxide analog of this compound and is frequently used in similar studies. nih.govuniversiteitleiden.nl* \*Cyclophellitol aziridines are structurally related mechanism-based inhibitors that react via a similar covalent mechanism. universiteitleiden.nlnih.gov*

Structure Activity Relationship Studies and Analog Design

Structural Determinants for Inhibitory Potency and Selectivity

The inhibitory power and selectivity of conduritol aziridine (B145994) are profoundly influenced by the specific arrangement of its constituent atoms. The configuration of the cyclitol ring and the stereochemistry of its functional groups, along with the inherent chemical properties of the aziridine moiety, are key factors that govern its interaction with target enzymes.

Influence of Cyclitol Configuration and Stereochemistry

The foundational structure of conduritol aziridine is derived from myo-inositol, and its specific stereochemical arrangement is crucial for its inhibitory activity. The spatial orientation of the hydroxyl groups on the cyclitol ring mimics the pyranose ring of the natural substrate of glycosidases, allowing it to be recognized and bind to the enzyme's active site.

Research has shown that alterations in the stereochemistry of the cyclitol core can have a dramatic impact on inhibitory potency and selectivity. For instance, configurational isomers such as cyclophellitol (B163102) aziridine, which possesses a different stereochemical arrangement, exhibit distinct inhibitory profiles against various glycosidases. While conduritol B epoxide, the oxygen-containing counterpart of this compound, is a known glucosidase inhibitor, the aziridine analogue often demonstrates different or enhanced activity.

The inhibitory potency of different stereoisomers can vary significantly against different enzymes. For example, studies on human retaining β-glucosidases (GBA1, GBA2, and GBA3) have revealed that cyclophellitol and its aziridine analogue are potent inhibitors of GBA1 and GBA2. In contrast, the 1,6-epi-cyclophellitol (B1244939) and its corresponding aziridine show inhibitory activity against α-glucosidases. This highlights the critical role of the cyclitol's stereochemistry in directing the inhibitor to specific classes of glycosidases.

Impact of Aziridine Electrophilicity and Strain

The inhibitory mechanism of this compound relies on the nucleophilic attack of an active site residue of the glycosidase on one of the carbon atoms of the aziridine ring. This leads to the formation of a stable covalent bond and irreversible inactivation of the enzyme. The susceptibility of the aziridine ring to this nucleophilic attack is governed by its electrophilicity and the inherent ring strain of the three-membered ring.

The nitrogen atom in the aziridine ring can be protonated by an acidic residue in the enzyme's active site, which enhances the electrophilicity of the ring carbons and facilitates the ring-opening reaction. The degree of this activation can be influenced by the pKa of the aziridine nitrogen, which in turn is affected by the surrounding chemical environment.

While systematic studies focusing solely on modifying the electrophilicity and strain of the this compound ring itself are limited, the principle is well-established in aziridine chemistry. Generally, the introduction of electron-withdrawing groups on the aziridine ring can increase its electrophilicity, potentially leading to a more potent inhibitor. However, such modifications must be carefully considered to not disrupt the crucial interactions between the cyclitol portion of the molecule and the enzyme's active site.

Design and Evaluation of N-Substituted this compound Analogues

A significant area of investigation has been the modification of the aziridine nitrogen with various substituents. This approach has proven to be a versatile strategy for tuning the affinity, selectivity, and even the mode of inhibition of this compound derivatives.

Hydrophobic Alkyl Chain Incorporation for Enhanced Affinity

One of the most successful strategies for enhancing the inhibitory potency of this compound has been the incorporation of hydrophobic alkyl chains onto the aziridine nitrogen. This modification is based on the rationale that many target glycosidases, such as human β-glucocerebrosidase (GBA1), have a hydrophobic region in their active site that accommodates the lipid portion of their natural substrates.

By appending an alkyl chain to the this compound scaffold, these analogues can better mimic the natural substrate, leading to increased affinity and more potent inhibition. Studies have systematically varied the length of the N-alkyl chain and evaluated the impact on inhibitory activity.

CompoundN-SubstituentTarget Enzymekinact/KI (M-1min-1)
N-Butyl this compoundButylGBA12,700
N-Hexyl this compoundHexylGBA118,000
N-Octyl this compoundOctylGBA1160,000
N-Decyl this compoundDecylGBA1140,000
N-Dodecyl this compoundDodecylGBA1110,000

The data clearly indicates that increasing the alkyl chain length from butyl to octyl leads to a significant increase in the inactivation efficiency against GBA1. This trend suggests that the longer hydrophobic chains make favorable interactions within the enzyme's active site, thereby enhancing the inhibitor's affinity. However, beyond a certain length (e.g., decyl and dodecyl), the inhibitory potency begins to decrease, indicating an optimal length for the alkyl substituent to fit within the active site.

Systematic Modification of the N-Substituent for Tuned Activity

Beyond simple alkyl chains, researchers have explored a variety of other substituents on the aziridine nitrogen to fine-tune the activity and selectivity of this compound analogues. These modifications can introduce new interactions with the target enzyme and can even alter the mechanism of inhibition from irreversible to reversible.

For example, the introduction of carboxamide and carbothioamide moieties at the end of an N-alkyl chain has been shown to produce highly potent and selective inhibitors of GBA1. Some of these derivatives were found to be reversible competitive inhibitors, a departure from the irreversible mechanism-based inactivation typically observed with conduritol aziridines.

Compound IDN-Substituent MoietyTarget EnzymeInhibition TypeKI (nM) or kinact/KI (µM-1min-1)
AK2A specific N-alkyl derivativeGBA1Inactivator84 ± 8
AK4Carboxamide derivativeGBA1Competitive Inhibitor14.1 ± 0.6
AK4Carboxamide derivativeGBA2Inactivator0.01 ± 0.001

This demonstrates that by systematically modifying the N-substituent, it is possible to not only enhance potency but also to modulate the type of inhibition and achieve selectivity between closely related enzyme isoforms. For instance, compound AK4 acts as a reversible inhibitor for GBA1 while being an irreversible inactivator for GBA2, showcasing a remarkable selectivity in its mode of action.

Development of Configurational and Functional Isomers

In addition to modifying the substituents, the development of configurational and functional isomers of this compound has been a fruitful avenue for creating novel glycosidase inhibitors with unique properties.

Configurational isomers involve altering the stereochemistry of the hydroxyl groups on the cyclitol ring, leading to molecules that can target different classes of glycosidases. As mentioned earlier, the synthesis of epi-cyclophellitol aziridine, an isomer of the more common cyclophellitol aziridine, has led to inhibitors of α-glucosidases, in contrast to the β-glucosidase inhibition of the parent compound.

Functional isomers involve replacing the aziridine ring with other functional groups that can also act as electrophilic traps for the enzyme's active site nucleophile. The most common functional isomer of this compound is conduritol B epoxide, where the nitrogen of the aziridine is replaced by an oxygen atom.

A comparison of the inhibitory activity of this compound and conduritol B epoxide reveals differences in their potency and selectivity. For example, against a β-glucosidase from Alcaligenes faecalis, this compound was found to be a more potent inactivator than conduritol B epoxide.

InhibitorTarget EnzymeKi (mM)kinact (min-1)
This compoundA. faecalis β-glucosidase3.00.077
Conduritol B EpoxideA. faecalis β-glucosidase0.470.02

These findings underscore the importance of exploring the rich chemical space of conduritol-based inhibitors through the synthesis and evaluation of various isomers to identify compounds with desired inhibitory profiles.

Exploration of Cyclophellitol Aziridine Analogues

The core structure of cyclophellitol aziridine has proven to be a versatile template for the design of potent glycosidase inhibitors. Modifications to this scaffold, particularly at the aziridine nitrogen and the cyclohexene (B86901) ring, have yielded valuable insights into the structural requirements for effective enzyme inhibition.

Research has demonstrated that the nature of the substituent on the aziridine nitrogen significantly influences inhibitory activity. Comparative studies have revealed that N-alkyl cyclophellitol aziridines are at least as potent as their N-acyl counterparts in inhibiting certain human retaining β-glucosidases. nih.gov In contrast, N-sulfonyl analogues have been found to be considerably weaker inhibitors. The β-glucose-configured N-alkyl aziridine activity-based probe has shown to be as effective in labeling GBA (glucocerebrosidase) as its N-acyl equivalent. nih.gov However, for other enzymes like GLA (α-galactosidase) and FUCA (α-fucosidase), the N-acyl aziridines outperform their N-alkyl counterparts. nih.gov This suggests that while the aziridine nitrogen can be functionalized, the nature of this functionalization is critical and enzyme-dependent.

Furthermore, modifications to the cyclitol ring, such as deoxygenation, have been explored. For instance, deoxygenated cyclophellitol aziridines have been synthesized and evaluated for their inhibitory activity against human retaining β-glucosidases GBA1, GBA2, and GBA3. nih.gov The inhibitory potential of these analogues provides further understanding of the role of specific hydroxyl groups in enzyme recognition and binding.

Configuration of the cyclitol ring is another critical determinant of inhibitory specificity. Cyclophellitol aziridine, with its β-glucose configuration, is a potent inhibitor of β-glucosidases like GBA1 and GBA2. researchgate.net Conversely, its stereoisomer, 1,6-epi-cyclophellitol aziridine, is a potent inhibitor of α-glucosidases. researchgate.net This highlights the importance of the stereochemistry of the hydroxyl groups in mimicking the natural substrate and achieving selective inhibition.

Below is an interactive data table summarizing the inhibitory activities of various cyclophellitol aziridine analogues.

AnalogueTarget EnzymeIC50 (µM)Reference
Cyclophellitol aziridineGBA1Potent inhibitor researchgate.net
Cyclophellitol aziridineGBA2Potent inhibitor researchgate.net
1,6-epi-cyclophellitol aziridineGAAPotent inhibitor researchgate.net
1,6-epi-cyclophellitol aziridineGANABPotent inhibitor researchgate.net
Deoxygenated cyclophellitol aziridinesGBA1, GBA2, GBA3Varied activity nih.gov
N-alkyl cyclophellitol aziridineGBAAs potent as N-acyl nih.gov
N-acyl cyclophellitol aziridineGLA, FUCAMore potent than N-alkyl nih.gov
N-sulfonyl cyclophellitol aziridineHuman retaining β-glucosidasesWeaker inhibitor nih.gov

Syntheses of Novel Cyclitol-Based Aziridine Scaffolds

The development of novel and efficient synthetic routes to cyclitol-based aziridine scaffolds is crucial for expanding the library of potential glycosidase inhibitors and for conducting detailed SAR studies. Researchers have devised various strategies to access these complex molecules, often focusing on stereoselective methods to control the configuration of the final products.

One notable approach involves the direct and stereoselective aziridination of cyclohexenols. A method utilizing 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one as a nitrogen source allows for the direct aziridination of a variety of configurational and functional cyclohexenol (B1201834) isosteres. nih.govresearchgate.net The diastereoselectivity of this reaction is influenced by the directing effects of allylic or homoallylic hydroxyl groups through hydrogen bonding, as well as by steric hindrance. nih.govresearchgate.net This methodology provides a powerful tool for the synthesis of diverse cyclitol aziridines with controlled stereochemistry.

Another innovative strategy focuses on the construction of cyclitol aziridines with an exocyclic aziridine electrophile. researchgate.net This design positions the aziridine group further from the "anomeric" carbon, which could potentially lead to inhibitors of inverting glycosidases, a class of enzymes for which effective mechanism-based inhibitors are less common. researchgate.net

The synthesis of five-membered ring cyclitol aziridine scaffolds, specifically β-L-arabinofurano-cyclitol aziridines, has also been reported. whiterose.ac.uk The synthesis of these analogues involves a series of stereospecific reactions, including trichloroimidation of an unprotected primary hydroxyl group followed by a stereospecific NIS-induced iodocyclization. whiterose.ac.uk The resulting iodotrichloroimidate is then converted to the aziridine. These arabinofuranosyl-configured cyclitol aziridines have been shown to be effective covalent inhibitors of retaining β-L-arabinofuranosidases.

The synthesis of this compound, a key conduritol-based aziridine scaffold, has been achieved from myo-inositol. nih.gov This compound has been demonstrated to be a mechanism-based inactivator of both α- and β-glucosidases.

The following interactive data table provides an overview of some novel cyclitol-based aziridine scaffolds and their synthetic methodologies.

ScaffoldSynthetic MethodologyKey FeaturesReference
Stereochemically diverse cyclitol aziridinesDirect stereoselective aziridination of cyclohexenols using 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-oneDirected by hydroxyl groups; influenced by steric hindrance nih.govresearchgate.netnih.gov
Exocyclic cyclitol aziridinesMulti-step synthesis involving the construction of the exocyclic aziridinePotential inhibitors of inverting glycosidases researchgate.net
β-L-Arabinofurano-cyclitol aziridinesStereospecific synthesis from an L-arabinofuranosyl cyclopentene (B43876) intermediate via iodocyclizationFive-membered ring scaffold; inhibitors of β-L-arabinofuranosidases whiterose.ac.uk
This compoundSynthesis from myo-inositolMechanism-based inactivator of α- and β-glucosidases nih.gov

Biochemical and Chemical Biology Applications

Activity-Based Protein Profiling (ABPP) with Conduritol Aziridines

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes small-molecule probes to assess the functional state of enzymes within complex biological systems. nih.gov Conduritol aziridines have emerged as a valuable class of scaffolds for the design of activity-based probes (ABPs) targeting specific classes of enzymes, particularly glycosidases.

Utilization in Complex Biological Samples for Enzyme Activity Monitoring

Conduritol aziridine-based ABPs are instrumental in monitoring enzyme activity directly within their native biological context, such as cell lysates, intact cells, and even in vivo models. nih.govnih.govresearchgate.net The ability to profile enzyme activity in such complex mixtures is a key advantage of ABPP. nih.gov

These probes have been successfully used to visualize the activity of specific glycosidases. For example, cyclophellitol (B163102) aziridine-type ABPs enable the ultra-sensitive detection of mammalian β-glucosidases, including GBA1, GBA2, GBA3, and lactase-phlorizin hydrolase (LPH). researchgate.net This has provided new avenues for studying the roles of these enzymes in health and disease. researchgate.net

A powerful application of these probes is in competitive ABPP, which is used to determine the in vivo target engagement of small molecule inhibitors. nih.govresearchgate.net In this approach, a biological system is treated with an unlabeled inhibitor, and the remaining active enzyme population is then labeled with a fluorescently tagged this compound-based ABP. nih.gov The reduction in fluorescence signal corresponds to the occupancy of the enzyme's active site by the inhibitor. nih.gov This method has been employed to assess the in vivo selectivity of inhibitors like conduritol B epoxide (CBE) and cyclophellitol, identifying their on- and off-targets in cultured cells, zebrafish larvae, and mouse brains. nih.govresearchgate.net

Furthermore, conduritol aziridine (B145994) probes equipped with biotin (B1667282) tags can be used for the identification of novel enzyme targets through affinity purification and subsequent mass spectrometry-based proteomic analysis. researchgate.net This approach has been instrumental in identifying the targets of retaining β-glucuronidase ABPs in human splenic lysates. researchgate.net The unbiased nature of ABPP allows for the discovery of unexpected off-target interactions, as demonstrated by the labeling of the endoglucuronidase heparanase by a probe designed for exoglucuronidases. nih.gov

Molecular Imaging Probe Development

The unique properties of conduritol aziridines have led to their development as probes for molecular imaging techniques like Positron Emission Tomography (PET). PET is a non-invasive clinical imaging modality that allows for the visualization and quantification of biological processes at the molecular level. chempep.comnih.gov

Radiolabeling Strategies for Positron Emission Tomography (PET) Probes

The development of PET probes requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the probe's structure. nih.gov Conduritol aziridines offer a convenient scaffold for such radiolabeling. rsc.org A key strategy involves the N-alkyl group of the aziridine, which can be modified to include a site for the attachment of ¹⁸F. rsc.org This allows for the synthesis of ¹⁸F-labeled this compound probes. usask.ca

The design of these PET probes is based on the principle that the N-alkyl chain can serve as a handle for radiochemistry without significantly compromising the probe's ability to act as a potent and specific covalent inactivator of the target enzyme. rsc.org For example, N-octyl this compound has been identified as a promising lead for developing a PET probe to image the activity of GBA1, an enzyme linked to Parkinson's disease. researchgate.netrsc.org The rationale is that a hydrogen atom on the N-alkyl chain can be conservatively replaced with an ¹⁸F atom to produce the final PET tracer. rsc.org This approach is advantageous because PET is a highly sensitive technique, requiring only sub-microgram doses of the probe, which minimizes the potential for pharmacological effects. rsc.org

Assessment of In Vivo Target Engagement and Selectivity

A critical aspect of developing a useful molecular imaging probe is confirming its ability to engage its intended target with high selectivity in a living organism. nih.gov For this compound-based probes, in vivo target engagement and selectivity have been assessed using competitive ABPP. nih.govresearchgate.net

Studies have shown that N-alkylated conduritol aziridines are cell-permeable and can selectively inactivate intracellular GBA1. researchgate.netrsc.org For instance, N-octyl-conduritol aziridine demonstrated high selectivity for GBA1 over other related enzymes like GBA2 and GBA3 in HeLa cells. rsc.org This selectivity is crucial for a PET probe, as it ensures that the imaging signal accurately reflects the activity of the intended target enzyme. rsc.org

The in vivo selectivity of these probes can be evaluated by treating cells or animal models with the unlabeled probe and then analyzing the residual activity of various glycosidases using specific ABPs. nih.gov This allows for the identification of any off-target effects. For this compound derivatives, a high degree of selectivity for GBA1 has been observed, suggesting that ¹⁸F-labeled versions would be suitable for selectively imaging this enzyme in vivo. rsc.org Such probes hold potential for applications in the early detection and study of diseases like Parkinson's. usask.ca

Glycoconjugate Synthesis and Oligosaccharide Mimics

Conduritol aziridines also serve as valuable building blocks in the synthesis of complex carbohydrate structures, including glycoconjugates and oligosaccharide mimics. google.com These synthetic targets are of interest due to the roles of their natural counterparts in biological processes such as cell-cell recognition, signal transduction, and malignancy. google.com

Conduritol aziridines can function as electrophilic synthons in coupling reactions. google.com They can be reacted with nucleophilic carbohydrate or cyclitol units to form novel disaccharides and higher-order oligosaccharide analogs. google.com This approach provides access to carba-oligosaccharide mimics, where a carbocyclic ring replaces a sugar's pyranose ring. google.com These mimics are often more stable towards enzymatic degradation than their natural counterparts, making them useful tools for studying carbohydrate-mediated biological processes.

A patented methodology describes the use of conduritol aziridines as electrophilic recipients in coupling reactions with nucleophilic monomers derived from dehydroshikimate to generate dimers. google.com These dimers can then be further elaborated into trimers and higher oligomers, providing a pathway to complex carbocyclic analogs of biologically important oligosaccharides like GM3 and sialyl Lewis x. google.com

Applications as Electrophilic Synthons for Higher Saccharides and C-Analogs

Conduritol aziridines serve as valuable electrophilic synthons in the synthesis of higher-order saccharides and their carbocyclic analogs (C-analogs). These aziridinated cyclitols function as effective electrophilic recipients in coupling reactions with other cyclitol or carbohydrate units. nih.gov This approach provides a strategic advantage for creating complex molecules, such as disaccharides and their analogs, by forming new heteroatom-linked conjugates (N-, S-, or O-linked) or carbon-carbon bonds. nih.gov

The core principle of this application lies in the reactivity of the strained aziridine ring. When exposed to nucleophilic monomers, such as those derived from dehydroshikimate, the aziridine ring opens, allowing for the formation of a new covalent bond. nih.gov This process facilitates the coupling of pseudo-sugars, enabling the preparation of semi- or fully carba-analogs of carbohydrates. nih.gov For instance, research has demonstrated that a methylcyclohexyl moiety can be effectively added to both conduritol epoxides and aziridines, serving as a model for the synthesis of C-saccharide conjugates. nih.gov

A notable example includes the synthesis of a gala-quercitol-L-chiro-inositol conjugate, which starts from aromatic precursors and utilizes this coupling strategy. nih.gov The ability of conduritol aziridines, such as conduritol B aziridine, to act as a distal electrophile is crucial. wikipedia.org This reactivity allows for the bridging of relatively large distances between residues, a useful feature in various synthetic contexts. wikipedia.org The use of these synthons represents a significant advancement over previous chemical or enzymatic synthesis methods for producing cyclitol and carbohydrate conjugates and their C-analogs. nih.gov

Synthesis of Non-Hydrolysable Oligosaccharide Activity-Based Inactivators

Conduritol aziridines are key components in the synthesis of sophisticated chemical tools known as activity-based probes (ABPs). These probes are designed for the functional characterization of carbohydrate-active enzymes. wikimedia.org ABPs typically consist of a targeting motif, a reporter group, and a reactive "warhead," which in this case is the this compound moiety. wikimedia.org These probes form covalent and irreversible bonds with the target enzyme, allowing for its detection and characterization. wikimedia.org

A significant challenge in designing ABPs for enzymes that act on polysaccharides (endoglycanases) is that the probe itself can be a substrate for the target enzyme or other enzymes present in a biological sample. wikimedia.org For example, a disaccharide probe might be hydrolyzed by an exo-acting glycosidase, complicating data interpretation. wikimedia.org To overcome this limitation, non-hydrolysable oligosaccharide inactivators have been developed.

The synthesis of these robust tools involves using partially protected cyclophellitol aziridines as acceptors in glycosylation reactions. wikimedia.org A key innovation is the incorporation of carbasugar moieties into the oligosaccharide structure. This is achieved through methods like cuprate-assisted regioselective trans-diaxial epoxide opening of a compound known as carba-mannal. wikimedia.org The resulting carbasugar-containing oligosaccharide cyclophellitols are resistant to enzymatic hydrolysis. These non-hydrolysable inactivators act as powerful and specific activity-based inhibitors for endoglycanases, such as α-1,6 endo-mannanases. wikimedia.org Three-dimensional structural analyses have confirmed that these probes bind to the enzymatic nucleophile as designed, validating this synthetic strategy as a powerful approach for creating robust inhibitors for endoglycosidases. wikimedia.org

Advanced Spectroscopic and Computational Analyses

X-ray Crystallographic Studies of Enzyme-Conduritol Aziridine (B145994) Complexes

X-ray crystallography has been an indispensable tool for elucidating the precise interactions between conduritol aziridine and its derivatives with target glycosidase enzymes. These studies provide static, high-resolution snapshots of the enzyme-inhibitor complexes, revealing the structural basis of their covalent inhibition mechanism.

Crystallographic analyses of glycosidases inhibited by this compound and its analogues, such as cyclophellitol (B163102) aziridine, consistently reveal a covalent bond formed between the inhibitor and the enzyme's catalytic nucleophile. nih.govmdpi.com These inhibitors function as mechanism-based inactivators, hijacking the enzyme's natural catalytic cycle. universiteitleiden.nlacs.org In retaining glycosidases, catalysis typically proceeds via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. nih.gov this compound mimics the natural substrate, and upon binding in the active site, the strained aziridine ring is primed for nucleophilic attack.

The catalytic nucleophile, typically an aspartate (Asp) or glutamate (B1630785) (Glu) residue, attacks one of the carbons of the aziridine ring, leading to its opening and the formation of a stable, covalent ester linkage. nih.govnih.gov For example, the crystal structure of human acid-β-glucosidase (GCase) bound to the related compound conduritol B epoxide (CBE) confirmed a covalent linkage to the catalytic nucleophile Glu340. nih.gov Similarly, cyclophellitol aziridine is known to covalently bind to the same E340 residue in GCase. mdpi.com In other enzymes, such as a β-l-arabinofuranosidase, a cysteine residue has been identified as the catalytic nucleophile that forms a stable thioether bond with an aziridine inhibitor. acs.org This covalent modification effectively and irreversibly disables the enzyme. universiteitleiden.nl

EnzymeInhibitorCatalytic NucleophileResulting Covalent LinkageReference
Human Acid-β-Glucosidase (GCase)Conduritol B Epoxide (CBE)Glu340Ester nih.gov
Human Acid-β-Glucosidase (GCase)Cyclophellitol AziridineE340Ester mdpi.com
Bifidobacterium longum β-l-arabinofuranosidase (rBtGH146)β-l-arabinofurano-cyclitol AziridineCys416Thioether acs.org
Hypocrea jecorina β-l-arabinofuranosidase (rHypBA1)β-l-arabinofurano-cyclitol AziridineCys417Thioether acs.org
*Note: Conduritol B Epoxide (CBE) and Cyclophellitol Aziridine are structurally and mechanistically related to this compound, providing key insights into the binding mode.

High-resolution crystal structures have provided a detailed atomic-level view of the enzyme-inhibitor adducts. These structures not only confirm the covalent bond but also map the extensive network of non-covalent interactions that stabilize the inhibitor within the active site. For instance, the complex between a β-l-arabinofuranosidase (rBtGH146) and a cyclitol aziridine inhibitor was resolved, showing electron density for the carbon atom mimicking the anomeric center (C1) at a covalent bond distance from the thiol group of the catalytic nucleophile, Cys416. acs.org

Structural analysis of these adducts reveals that the inhibitor's cyclohexene (B86901) ring often adopts a specific conformation to mimic the transition state of the natural substrate. In studies of related carbasugar inhibitors, the covalently linked intermediate was shown to adopt a flattened half-chair (²H₅) conformation. nih.gov This distortion from the ground-state chair conformation is a key feature of the catalytic pathway.

Furthermore, the hydroxyl groups of the this compound form a network of hydrogen bonds with active site residues, mirroring the interactions made by the natural sugar substrate and ensuring proper orientation for the covalent attack. acs.org The resolution of these crystal structures, in some cases as high as 1.49 Å, allows for precise measurement of bond lengths and angles, providing definitive evidence of the covalent modification and the specific stereochemistry of the ring-opening reaction. acs.orgwhiterose.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

While X-ray crystallography provides static pictures, computational methods such as conformational analysis and molecular dynamics (MD) simulations offer dynamic insights into the process of enzyme inhibition by this compound.

Computational modeling is crucial for understanding the initial non-covalent recognition events that precede the irreversible covalent bond formation. Molecular dynamics simulations can model the flexibility of both the enzyme and the inhibitor, providing a rationale for how the inhibitor is recognized and orients itself within the active site. oup.comresearchgate.net These simulations have been used to explain why certain inhibitors with flexible alkyl chains can adopt different orientations to react with different residues depending on the specific interactions within an enzyme's active site. oup.comoup.comuniversiteitleiden.nl

More advanced techniques, such as ab initio metadynamics, have been employed to compute the conformational free energy profile of cyclitol aziridines. acs.org These studies show that the inhibitors preferentially adopt conformations that closely resemble the E₃ (envelope) or ⁴H₃ (half-chair) conformations of the natural substrate's transition state. universiteitleiden.nlacs.orgresearchgate.net This conformational mimicry is a key factor in their potency. By simulating the entire binding pathway, computational models can reveal the energetic landscape of inhibitor binding and the transition state of the covalent reaction, offering insights that are not accessible through static crystallographic studies alone. sfu.ca

Computational MethodSystem StudiedKey InsightReference
Molecular Dynamics (MD) SimulationsEnzyme-epoxide complexesProvided a theoretical rationale for how inactivators can be tailored toward a desired enzyme based on active site interactions. oup.comresearchgate.net
Ab Initio Metadynamicsβ-l-arabinofuranosyl cyclitol aziridineComputed the conformational free energy landscape, showing the inhibitor adopts a conformation similar to the natural substrate. acs.orgnih.gov
Density Functional Theory (DFT) Calculations1,5a-cyclophellitolsSupported the ability of specific isomers to adopt conformations mimicking the Michaelis complex or transition state. researchgate.net
QM/MM CalculationsGH36 α-galactosidase with carbasugar inhibitorConfirmed structural and electronic properties of enzyme-bound species and provided insight into active site interactions. sfu.ca

Computational chemistry plays a significant role in predicting structure-activity relationships (SAR), guiding the synthesis of more potent and selective inhibitors. By modeling the interactions of a series of this compound derivatives with a target enzyme, researchers can hypothesize how specific structural modifications will impact binding affinity and reactivity. researchgate.net

For example, it was hypothesized that adding hydrophobic N-alkyl chains to the this compound scaffold would mimic the lipid portion of the natural substrate for human β-glucocerebrosidase (GBA1), thereby increasing affinity. rsc.org Subsequent experimental testing confirmed this prediction, with N-octyl-conduritol aziridine proving to be a highly potent and specific inactivator of GBA1. rsc.orgresearchgate.net

Quantitative structure-activity relationship (QSAR) studies leverage computational power to build predictive models. nih.gov By calculating quantum chemical properties, such as interaction energies (electrostatic, charge transfer, dispersion), for a set of inhibitors, these models can identify the key physical forces driving binding affinity. nih.gov Such analyses can lead to design guidelines for novel inhibitors; for instance, by suggesting the introduction of specific substituents to enhance shape complementarity and stabilize dispersion interactions with key amino acid residues, thereby improving inhibitor potency. nih.gov

Emerging Research Themes and Future Directions

Discovery of Novel Enzyme Targets and Glycosidase Activities

The application of conduritol aziridine (B145994) and its analogs as activity-based probes (ABPs) has been instrumental in the discovery and characterization of novel glycosidase activities within complex biological systems. whiterose.ac.ukoup.comresearchgate.net These probes function by covalently modifying the active site of retaining glycosidases, allowing for their detection and identification. researchgate.net

Initially, conduritol aziridine was identified as a mechanism-based inactivator of both β-glucosidases from sources like Alcaligenes faecalis and α-glucosidases from yeast. nih.govuniversiteitleiden.nl This broad reactivity laid the groundwork for its use as a general probe for retaining glycosidases. A significant advancement in this area has been the use of conduritol B epoxide (CBE), a closely related compound, to selectively inactivate known glycosidases, thereby enabling the discovery of previously uncharacterized activities. For example, by inhibiting the well-known lysosomal glucocerebrosidase (GBA1), researchers were able to characterize a non-lysosomal β-glucosidase activity, later identified as GBA2. acs.org

More recently, activity-based protein profiling (ABPP) using a panel of fluorescently tagged cyclophellitol (B163102) aziridine probes, close structural relatives of this compound, has been employed to screen for and identify active retaining glycosidases in various organisms, including the pathogenic bacterium Staphylococcus aureus. nih.govacs.org This approach led to the identification of previously uncharacterized glycoside hydrolase family proteins, such as a putative 6-phospho-β-glucosidase (BglA) and an α-amylase family protein, trehalase C (TreC). nih.govacs.org The use of biotinylated versions of these probes facilitates the enrichment and subsequent identification of these novel enzyme targets via mass spectrometry. researchgate.net This strategy of using this compound-based probes in complex proteomes holds significant promise for uncovering new enzymatic activities and understanding their physiological roles. oup.comresearchgate.net

Development of Highly Selective Chemical Tools for Glycobiology

A major thrust in this compound research has been the development of derivatives with enhanced selectivity for specific glycosidases. This is particularly crucial for distinguishing between closely related enzyme homologs that may have distinct biological functions. A prime example of this is the successful development of N-alkylated conduritol aziridines as potent and selective inhibitors of human β-glucocerebrosidase (GBA1). csic.esrsc.org

Researchers hypothesized that by appending hydrophobic alkyl chains to the nitrogen of the aziridine ring, they could mimic the lipid portion of GBA1's natural substrate, glucosylceramide, thereby increasing the inhibitor's affinity and selectivity for this enzyme. csic.esrsc.org This hypothesis was validated through the synthesis and evaluation of a series of N-alkylated conduritol aziridines.

CompoundTarget EnzymeSelectivityReference
N-octyl this compoundHuman GBA1High selectivity over GBA2 and GBA3 csic.esrsc.org
N-hexyl this compoundHuman GBA1Good covalent inactivator csic.esrsc.org
N-butyl this compoundHuman GBA1Good covalent inactivator csic.esrsc.org

The N-octyl derivative, in particular, proved to be a highly efficient and selective inactivator of GBA1 in living cells, with activity at nanomolar concentrations. csic.esrsc.org This high degree of selectivity is essential for developing tools that can probe the function of a single enzyme within a complex cellular environment that contains multiple, related glycosidases. csic.es The success of this targeted modification approach has paved the way for the design of other sophisticated probes, including those labeled with radioisotopes like ¹⁸F for use in positron emission tomography (PET) imaging to monitor GBA1 activity in vivo. rsc.org The development of such highly selective chemical tools derived from the this compound scaffold is a significant step forward in the precise study of individual glycosidases in health and disease. researchgate.net

Integration with High-Throughput Screening Platforms for Inhibitor and Probe Discovery

The unique properties of this compound-based probes have enabled their integration into innovative high-throughput screening (HTS) platforms for the discovery of novel glycosidase inhibitors. acs.orgresearchgate.net A notable example is the development of a Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) assay. whiterose.ac.uknih.govacs.org This assay leverages the principle that a small, fluorescently-tagged ABP will tumble rapidly in solution, resulting in low fluorescence polarization. whiterose.ac.ukscispace.com However, upon covalent binding to its target enzyme, the resulting larger complex tumbles more slowly, leading to a significant increase in fluorescence polarization. whiterose.ac.ukscispace.com

This change in polarization can be used in a competitive screening format to identify potential inhibitors. researchgate.net In this setup, a library of compounds is screened for their ability to compete with the fluorescent ABP for binding to the target enzyme's active site. acs.org Compounds that effectively block the ABP from binding will result in a low fluorescence polarization signal, flagging them as potential inhibitors.

A FluoPol-ABPP assay has been successfully developed for the rapid identification of inhibitors for human nonlysosomal glucosylceramidase (GBA2) from a large library of iminosugars. nih.govacs.org This assay utilized a cyclophellitol aziridine probe equipped with a TAMRA fluorophore. whiterose.ac.ukcsic.es The screening was performed on extracts from cells overexpressing GBA2, demonstrating that the assay can be conducted in complex biological mixtures. nih.govacs.org

The key advantages of using this compound-based probes in HTS include:

Direct measurement of target engagement: The assay directly measures the binding of compounds to the active site of the target enzyme. acs.org

High-throughput capability: The fluorescence polarization format is amenable to automation and miniaturization in 96-well or 384-well plates, allowing for the rapid screening of large compound libraries. researchgate.net

Versatility: This platform can be adapted to screen for inhibitors of various retaining glycosidases, provided a suitable ABP is available. acs.org

The integration of this compound-based probes with HTS platforms like FluoPol-ABPP represents a powerful strategy for accelerating the discovery of new and selective glycosidase inhibitors for both research and therapeutic purposes. acs.orgresearchgate.net

Q & A

Q. What methodologies enable the study of this compound’s cellular uptake and sublocalization in live-cell imaging?

  • Methodological Answer : Synthesize fluorescently tagged derivatives (e.g., Cy5-conjugated via O6-position) and use confocal microscopy. Validate specificity with knockout cell lines or competitive inhibitors. Quantitate uptake via flow cytometry .

Experimental Design & Data Analysis

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

  • Methodological Answer : Provide detailed synthetic protocols (solvent ratios, reaction times), raw spectral data (NMR, HRMS), and crystallographic parameters (PDB accession codes). Include step-by-step assay conditions and statistical analysis scripts (e.g., R or Python) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in inhibition studies?

  • Methodological Answer : Fit data to a four-parameter logistic model using GraphPad Prism. Report IC50\text{IC}_{50} values with 95% confidence intervals. Use ANOVA for multi-group comparisons, followed by post-hoc Tukey tests .

Q. How can contradictory spectral assignments in aziridine vibrational modes be reconciled?

  • Methodological Answer : Combine experimental IR/Raman data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**). Assign modes via potential energy distribution (PED) analysis and compare to published force fields .

Cross-Disciplinary Applications

Q. What ethical considerations arise when testing this compound derivatives in preclinical models?

  • Methodological Answer : Follow institutional animal care protocols (IACUC) for dosing and humane endpoints. Include control groups treated with vehicle alone and blinded experimenters to reduce bias .

Q. How can this compound be integrated into activity-based protein profiling (ABPP) for glycosidase discovery?

  • Methodological Answer : Functionalize the aziridine with biotin or fluorophores for pull-down assays. Use competitive ABPP with cell lysates and validate targets via western blot or SILAC-based proteomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.